Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridinyl moiety
Preparation Methods
The synthesis of METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and the ethoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with similar structural features. Examples include:
- METHYL 2-{[4-CYANO-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL]SULFANYL}ACETATE
- ETHYL {[3-CYANO-4-(4-METHYLPHENYL)-5-OXO-4,4A,5,6,7,8-HEXAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE These compounds share similar functional groups but differ in their specific substituents and overall structure, which can lead to differences in their reactivity and biological activity. The uniqueness of METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-14-7-5-4-6-11(14)12-8-15(20)19-17(13(12)9-18)24-10-16(21)22-2/h4-7,12H,3,8,10H2,1-2H3,(H,19,20) |
InChI Key |
IDWZHYWKDIGOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OC |
Origin of Product |
United States |
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